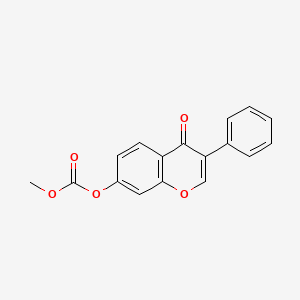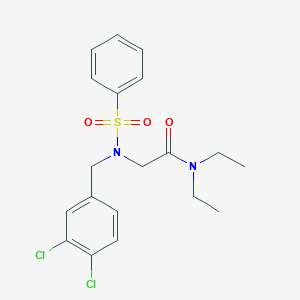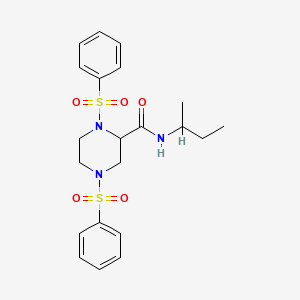
1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate is a chemical compound that belongs to the class of piperazine derivatives. This compound has been widely studied for its potential therapeutic applications in various fields such as neuroscience and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate is not fully understood. However, it has been suggested that the compound acts as a dopamine receptor agonist, which may explain its potential therapeutic effects in Parkinson's disease. Additionally, it has been shown to modulate the activity of GABA receptors, which may explain its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase dopamine release in the striatum, which may explain its potential therapeutic effects in Parkinson's disease. Additionally, it has been shown to increase the activity of GABA receptors, which may explain its anxiolytic and antidepressant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate in lab experiments is its potential therapeutic applications in various fields such as neuroscience and pharmacology. Additionally, the synthesis method for this compound has been optimized for higher yields, which makes it easier to obtain in larger quantities. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate. One direction is to further investigate its potential therapeutic applications in Parkinson's disease and other neurological disorders. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin and norepinephrine systems. Additionally, future studies could focus on optimizing the synthesis method for this compound to improve yields and reduce costs.
Métodos De Síntesis
The synthesis of 1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate involves the reaction of 1-(2-bromobenzyl)piperazine with 2-methylbenzyl chloride in the presence of a base such as sodium carbonate. The resulting product is then treated with oxalic acid to obtain the oxalate salt of the compound. This synthesis method has been reported in several research articles and has been optimized for higher yields.
Aplicaciones Científicas De Investigación
1-(2-bromobenzyl)-4-(2-methylbenzyl)piperazine oxalate has been studied for its potential therapeutic applications in various fields such as neuroscience and pharmacology. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In pharmacology, it has been studied for its potential use as a dopamine receptor agonist and as a potential treatment for Parkinson's disease.
Propiedades
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2.C2H2O4/c1-16-6-2-3-7-17(16)14-21-10-12-22(13-11-21)15-18-8-4-5-9-19(18)20;3-1(4)2(5)6/h2-9H,10-15H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAYMHIVCNVRSTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC=CC=C3Br.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-(4-chlorophenyl)-6-[2-(dimethylamino)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B5147296.png)
![N~1~-(3,4-difluorophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5147302.png)



![2H,5'H-spiro[acenaphthylene-1,6'-diindeno[1,2-b:2',1'-e]pyridine]-2,5',7'(12'H)-trione](/img/structure/B5147327.png)
![3-{1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B5147332.png)

![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)

![4-[2-(4-acetyl-1-piperazinyl)propyl]-2-methoxyphenol](/img/structure/B5147385.png)
![dimethyl 3-methyl-5-[(tetrahydro-2-furanylcarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B5147396.png)
